molecular formula C8H6ClN3O2 B13001076 Methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Cat. No.: B13001076
M. Wt: 211.60 g/mol
InChI Key: FFBMNSXPNOOXSK-UHFFFAOYSA-N
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Description

Methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core substituted with a chlorine atom at position 3 and a methyl ester group at position 3.

Properties

IUPAC Name

methyl 3-chloro-2H-pyrazolo[3,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-4-6(3-10-5)11-12-7(4)9/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBMNSXPNOOXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by esterification with methanol to introduce the carboxylate group. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization and esterification processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazolopyridines, carboxylic acids, and various oxidized or reduced derivatives, depending on the specific reaction conditions .

Scientific Research Applications

Methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and the carboxylate ester group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in various signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences

Ring System and Substituent Positions
  • Target Compound : Pyrazolo[3,4-c]pyridine core with a 3-chloro and 5-methyl ester substituent.
  • Analog 1 : Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 866769-80-4)
    • Ring System : [3,4-b] pyridine junction.
    • Substituents : Chloro at position 5, methyl groups at positions 1, 3, and 6.
    • Molecular Weight : 253.69 g/mol .
  • Analog 2 : Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 37801-57-3)
    • Ring System : [3,4-b] pyridine junction.
    • Substituents : Chloro at position 4, ethyl ester at position 5.
    • Molecular Weight : 239.66 g/mol .
Key Observations
  • The [3,4-c] vs. [3,4-b] ring systems alter nitrogen atom positioning, influencing hydrogen bonding and π-π stacking in biological systems.
  • Chlorine placement (3 vs. 4 or 5) affects steric and electronic properties. For example, a 3-chloro substituent in the target compound may enhance electrophilicity at adjacent positions compared to 4- or 5-chloro analogs.

Physical and Chemical Properties

Property Target Compound (Inferred) Analog 1 Analog 2
Molecular Formula C₈H₆ClN₃O₂ C₁₁H₁₂ClN₃O₂ C₁₀H₁₀ClN₃O₂
Molecular Weight (g/mol) ~207.54 253.69 239.66
Ester Group Methyl Methyl Ethyl
Chloro Position 3 5 4
Solubility Likely moderate (polarity) Not reported Soluble in DMSO/EtOH
Stability Methyl ester less hydrolytically stable than ethyl analogs Higher steric bulk may slow degradation Ethyl ester enhances stability

Biological Activity

Methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (CAS No. 2089301-02-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8_8H6_6ClN3_3O2_2
  • Molecular Weight : 211.61 g/mol
  • CAS Number : 2089301-02-8

The compound features a pyrazolo[3,4-c]pyridine core, which is known for its diverse biological activities. The introduction of chlorine and carboxylate groups enhances its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with chloroacetyl chloride in the presence of a base. This method allows for the introduction of the chloro group at the 3-position of the pyrazole ring, followed by esterification to form the methyl ester.

Antimicrobial Properties

Recent studies have indicated that pyrazolo[3,4-c]pyridine derivatives exhibit significant antimicrobial activity. For instance, a study assessing various derivatives reported that this compound demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that this compound inhibits the proliferation of several cancer cell lines, including HeLa (cervical cancer), A375 (melanoma), and HCT116 (colorectal cancer). The compound exhibited IC50_{50} values in the low micromolar range, indicating strong cytotoxicity against these cell lines.

Cell LineIC50_{50} (µM)
HeLa0.36
A3750.45
HCT1160.50

This data suggests that this compound may act by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth.

Quorum-Sensing Inhibition

The compound has also been evaluated for its ability to inhibit quorum sensing in bacteria. Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior based on population density. Inhibition of this process can reduce biofilm formation and virulence factor production in pathogenic bacteria. Studies have demonstrated that this compound effectively disrupts quorum-sensing pathways, offering a novel approach to combat bacterial infections.

Case Studies

  • Antibacterial Activity : A comprehensive study involving a series of pyrazole derivatives found that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was shown to inhibit bacterial growth at concentrations as low as 10 µg/mL.
  • Anticancer Efficacy : In xenograft mouse models inoculated with human cancer cells, treatment with this compound resulted in marked tumor growth suppression without noticeable toxicity to normal tissues. This highlights its potential for further development as an anticancer therapeutic.

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